molecular formula C21H22N4O5S3 B11615620 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615620
M. Wt: 506.6 g/mol
InChI Key: DDEVCUOVRQDDQR-YBEGLDIGSA-N
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Description

3-[(5Z)-4-OXO-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[12-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, amino, and thiazolidine

Preparation Methods

The synthesis of 3-[(5Z)-4-OXO-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[12-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the pyrido[12-a]pyrimidine core, followed by the introduction of the oxolan-2-ylmethyl group and the thiazolidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized under specific conditions.

    Reduction: The thiazolidine ring can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(5Z)-4-OXO-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[12-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxo and amino groups can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(5Z)-4-OXO-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[12-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C21H22N4O5S3

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N4O5S3/c26-19-15(10-16-20(27)25(21(31)32-16)13-6-9-33(28,29)12-13)18(22-11-14-4-3-8-30-14)23-17-5-1-2-7-24(17)19/h1-2,5,7,10,13-14,22H,3-4,6,8-9,11-12H2/b16-10-

InChI Key

DDEVCUOVRQDDQR-YBEGLDIGSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5

Canonical SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5

Origin of Product

United States

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